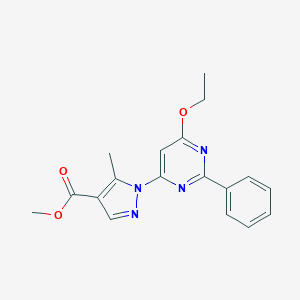
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCNFN is a derivative of nicotinamide, which is a well-known vitamin B3 compound.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspases, which are enzymes that play a role in programmed cell death. This compound has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. In the brain, this compound has been shown to reduce oxidative stress and inflammation, which are both involved in neurodegenerative diseases. In diabetes, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potent effects in various assays. This compound has been shown to have low toxicity in cell culture and animal models, which makes it a promising candidate for further studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. This compound is also relatively insoluble in water, which can make it challenging to use in certain assays.
Zukünftige Richtungen
For 2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide research include the development of derivatives with improved solubility and potency, the study of this compound in combination with other compounds, and further studies to determine its potential as a therapeutic agent.
Synthesemethoden
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide can be synthesized by a multistep process starting from 1-naphthylamine. The first step involves the formation of 1-naphthyl-2,6-dichloro-5-nitrosoacetanilide by reacting 1-naphthylamine with 2,6-dichloro-5-nitrosoacetanilide. The nitroso group is then reduced to an amine group to form 1-naphthyl-2,6-dichloro-5-aminoacetanilide. This compound is then reacted with nicotinic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-5-fluoro-N-(1-naphthyl)nicotinamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In diabetes research, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Eigenschaften
Molekularformel |
C16H9Cl2FN2O |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
2,6-dichloro-5-fluoro-N-naphthalen-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-11(8-12(19)15(18)21-14)16(22)20-13-7-3-5-9-4-1-2-6-10(9)13/h1-8H,(H,20,22) |
InChI-Schlüssel |
MUEXUQSYKDWDIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)
![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)

